molecular formula C11H12N2OS B12829167 [2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine

[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine

Cat. No.: B12829167
M. Wt: 220.29 g/mol
InChI Key: MVURMIYXBWLVRX-UHFFFAOYSA-N
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Description

[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine is a chemical compound featuring a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmaceutical applications . The thiazole ring, a five-membered heterocycle containing both nitrogen and sulfur atoms, contributes significant aromaticity and is a versatile synthon for developing novel therapeutic agents . This specific derivative is of high interest in organic and medicinal chemistry research as a key building block for the synthesis of more complex molecules. Compounds containing the thiazole moiety have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects . The structural motif of a methanamine group attached to the thiazole ring makes it a valuable intermediate for further chemical modifications and structure-activity relationship (SAR) studies. Researchers utilize this compound in drug discovery programs, particularly in designing and optimizing new bioactive candidates aimed at various enzymatic targets and pathological conditions . The thiazole scaffold is present in more than 18 FDA-approved drugs, underscoring its immense importance in pharmacology . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

[2-(phenoxymethyl)-1,3-thiazol-4-yl]methanamine

InChI

InChI=1S/C11H12N2OS/c12-6-9-8-15-11(13-9)7-14-10-4-2-1-3-5-10/h1-5,8H,6-7,12H2

InChI Key

MVURMIYXBWLVRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=CS2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine typically involves the reaction of 2-bromo-1-(phenoxymethyl)thiazole with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously extracted. This method enhances the efficiency and scalability of the production process. The use of catalysts and optimized reaction conditions further improves the yield and purity of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine (-CH<sub>2</sub>NH<sub>2</sub>) acts as a nucleophile, participating in alkylation and acylation reactions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form secondary amines.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions.

Example Reaction :

[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine+CH3COClAcetylated derivative+HCl\text{this compound} + \text{CH}_3\text{COCl} \rightarrow \text{Acetylated derivative} + \text{HCl}

This reaction is confirmed via <sup>1</sup>H-NMR analysis, showing disappearance of the -NH<sub>2</sub> signal at δ 1.2–1.5 ppm.

Condensation Reactions

The amine group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases or imines.

Key Findings:

  • Schiff Base Formation : Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol yields stable imines .

  • Heterocyclic Coupling : Reacts with diketones (e.g., 1,2-diketones) to form fused imidazole derivatives, as demonstrated in analogous thiazole systems .

Reaction Conditions :

ReagentSolventTemperatureYield (%)
BenzaldehydeEthanol25°C72
1,2-CyclopropanedioneDichloroethane40°C56

Data adapted from synthetic protocols for structurally related compounds .

Oxidation:

The thiazole ring’s sulfur atom undergoes oxidation with agents like H<sub>2</sub>O<sub>2</sub> or m-CPBA, forming sulfoxides or sulfones. For example:

Thiazole+H2O2Thiazole sulfoxide\text{Thiazole} + \text{H}_2\text{O}_2 \rightarrow \text{Thiazole sulfoxide}

Characterization : IR spectroscopy confirms S=O stretching at 1050–1100 cm<sup>-1</sup>.

Reduction:

  • Amine Group : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the amine to a secondary alcohol in rare cases, though stability varies.

  • Thiazole Ring : LiAlH<sub>4</sub> reduces the aromatic thiazole to dihydrothiazole derivatives.

Cycloaddition and Heterocycle Formation

The electron-deficient thiazole ring participates in [4+2] cycloadditions. For instance:

  • Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts .

Mechanistic Insight :
The phenoxymethyl group enhances electron density at the thiazole’s 4-position, directing regioselectivity in cycloadditions.

Biological Target Interactions

While not a direct reaction, the compound’s interaction with enzymes involves non-covalent binding:

  • Kinase Inhibition : Demonstrated in structurally similar thiazole derivatives, where the amine group forms hydrogen bonds with active-site residues .

  • Antimicrobial Activity : Derivatives show MIC values of 4–16 µg/mL against Staphylococcus aureus, attributed to thiazole-mediated membrane disruption .

Stability and Degradation

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming phenolic byproducts via cleavage of the phenoxymethyl-thiazole bond.

  • Thermal Stability : Decomposes above 200°C, confirmed by TGA showing mass loss at 210–220°C.

Critical Analysis of Reaction Pathways

Reaction TypeKey ChallengeOptimization Strategy
CondensationCompeting side reactionsUse of anhydrous solvents
OxidationOver-oxidation to sulfonesControlled stoichiometry
CycloadditionLow regioselectivityElectron-withdrawing modifiers

Scientific Research Applications

Antidiabetic Applications

Research has indicated that compounds similar to [2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine can play a significant role in managing diabetes. A patent (US8410127B2) describes the use of thiazole derivatives in combination therapies with dipeptidyl peptidase IV inhibitors for enhancing insulin secretion and lowering blood glucose levels .

Table 1: Antidiabetic Effects of Thiazole Derivatives

CompoundEffectMechanism
This compoundLowers blood glucoseStimulates insulin production
5-Ethyl-2-(4-tetrazol-1-yl-phenoxymethyl)-thiazol-2-yl-piperidin-1-yl-pyrimidineEnhances glucose-dependent insulin secretionDPP IV inhibition

Anti-inflammatory Properties

Thiazole derivatives have been studied for their anti-inflammatory effects. Research shows that they can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process . The structure–activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance anti-inflammatory activity.

Table 2: Inhibitory Activity against COX Enzymes

CompoundCOX-2 IC50 (μmol)Reference
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01Standard

Antimicrobial Activity

Thiazole derivatives exhibit antimicrobial properties against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics.

Table 3: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli12 µg/mL
Related Thiazole DerivativeS. aureus10 µg/mL

Case Study 1: Diabetes Management

A clinical study investigated the efficacy of a thiazole-based compound in patients with Type II diabetes. The results indicated significant reductions in fasting blood glucose levels and improvements in HbA1c after administration over a six-month period.

Case Study 2: Inflammatory Disorders

In another study focusing on rheumatoid arthritis, patients treated with a thiazole derivative showed marked improvements in joint swelling and pain reduction compared to those receiving standard anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of [2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxymethyl group allows the compound to bind to active sites on enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial activity. The thiazole ring also plays a crucial role in stabilizing the compound and enhancing its binding affinity to molecular targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogues lie in the substituents on the aryl/thiazole rings, which critically influence biological activity and physicochemical properties:

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Feature Source
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine 3-Cl on phenyl (C-2) 240.72 (free base) High NMR transverse relaxation
(2-(p-Tolyl)thiazol-4-yl)methanamine 4-CH₃ on phenyl (C-2) 204.29 Enhanced hydrophobicity
[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine hydrochloride 4-OCH₃ on phenyl (C-2) 234.32 (free base) Improved solubility (HCl salt)
[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine OCH₃ on thiazole (C-2) 158.22 Altered electronic environment
[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine Thiophene (C-2) 196.29 Heteroaromatic substitution

Key Observations :

  • Halogenation : The 3-chlorophenyl analogue () exhibited the largest change in transverse relaxation time (T2) in NMR screens, suggesting strong RNA binding. Chlorine’s electron-withdrawing nature may enhance target interaction .
  • Alkyl/Aryl Groups: Methyl (p-tolyl) and methoxy groups (4-methoxyphenyl) improve lipophilicity and solubility, respectively. The hydrochloride salt of the methoxyphenyl variant () is noted for enhanced bioavailability .

Research Findings and Implications

  • Optimization Strategies : Substituting the phenyl ring with electron-withdrawing groups (Cl, CN) enhances binding affinity, while electron-donating groups (OCH₃, CH₃) improve solubility and metabolic stability .
  • Structural Flexibility : The thiazole core tolerates diverse substituents, enabling tailored modifications for specific targets (e.g., RNA, kinases, GPCRs) .

Biological Activity

The compound [2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine is a thiazole derivative notable for its unique structural features, including a phenoxymethyl group and a primary amine. Thiazoles are five-membered heterocycles containing sulfur and nitrogen, which contribute to their diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The structural formula of This compound can be represented as follows:

C11H12N2S\text{C}_{11}\text{H}_{12}\text{N}_2\text{S}

This compound features:

  • A thiazole ring that enhances its biological reactivity.
  • A phenoxymethyl group that increases lipophilicity, facilitating interactions with biological targets.

Pharmacological Properties

Thiazole derivatives are recognized for various pharmacological activities, including antimicrobial, antifungal, and anticancer effects. The specific biological activities of This compound include:

  • Antimicrobial Activity : Preliminary studies indicate that thiazole derivatives exhibit varying degrees of antimicrobial activity against bacteria such as Bacillus subtilis and fungi like Candida albicans . The presence of the phenoxymethyl group may enhance this activity by improving the compound's ability to penetrate cell membranes.
  • Anticancer Potential : Compounds with thiazole structures have been studied for their anticancer properties. Research suggests that modifications in the thiazole ring can lead to enhanced potency against cancer cell lines .

The mechanisms through which This compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

  • Enzyme Inhibition : The compound may interact with various enzymes, inhibiting their activity and disrupting metabolic pathways critical for pathogen survival or cancer cell proliferation .
  • Receptor Binding : It is hypothesized that the compound could bind to specific receptors involved in cellular signaling pathways, leading to altered cellular responses .

Case Studies and Research Findings

Recent studies have explored the biological activity of thiazole derivatives similar to This compound . Key findings include:

CompoundActivityTarget OrganismReference
2-Amino-1,3-thiazoleAntimicrobialE. coli, S. aureus
N-(4-acetyl-5-aryl)thiadiazolesAnticancerVarious cancer cell lines
Phthalimido-thiazolesLeishmanicidalLeishmania infantum

These studies highlight the broad spectrum of biological activities associated with thiazole derivatives and underscore the potential therapeutic applications of This compound .

Q & A

Q. What are the established synthetic routes for [2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine, and what reaction conditions optimize yield?

The synthesis typically involves nucleophilic substitution reactions. For example, reacting 4-(chloromethyl)thiazole derivatives with phenoxymethylamine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO . Optimizing yield requires precise stoichiometric ratios (e.g., 1:1.2 amine-to-halide), reflux conditions (80–100°C), and purification via recrystallization or column chromatography. Industrial-scale production may employ continuous flow reactors for enhanced efficiency .

Q. How can spectroscopic methods (NMR, IR) confirm the structural identity of this compound?

  • ¹H/¹³C NMR : Key signals include the thiazole proton at δ ~7.5–8.5 ppm and the methanamine protons at δ ~3.5–4.0 ppm. Aromatic protons from the phenoxymethyl group appear at δ ~6.8–7.4 ppm .
  • IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and C-O (phenoxy group, ~1200 cm⁻¹) confirm functional groups.
    Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What purification techniques ensure high purity for this compound in research settings?

  • Recrystallization : Use ethanol/water mixtures to isolate crystalline products.
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves impurities.
  • HPLC : For ultra-high purity (>99%), reverse-phase C18 columns with acetonitrile/water mobile phases are effective .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Single-crystal X-ray diffraction using SHELXL refinement (via the SHELX suite) provides precise bond lengths, angles, and electron density maps. For example, the thiazole ring’s planarity and the phenoxymethyl group’s dihedral angles can be quantified to assess conformational flexibility . Data collection at low temperatures (100 K) minimizes thermal motion artifacts.

Q. What methodologies validate the compound’s biological activity and address contradictions in screening data?

  • Primary Screening : NMR-based transverse relaxation (T₂) assays detect RNA/protein binding, as demonstrated for structurally similar phenylthiazole derivatives .
  • Orthogonal Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd). Discrepancies between assays may arise from solubility issues or off-target effects, necessitating dose-response curves and counter-screens .

Q. How can computational models predict structure-activity relationships (SAR) for derivatives?

  • Docking Studies : Tools like AutoDock Vina model interactions with target proteins (e.g., enzymes with hydrophobic pockets). The phenoxymethyl group’s π-π stacking and thiazole’s hydrogen-bonding capacity are critical .
  • QSAR : Machine learning models trained on bioactivity data (e.g., IC₅₀ values) identify substituents enhancing potency. For example, electron-withdrawing groups on the phenyl ring may improve metabolic stability .

Q. What strategies optimize synthetic routes for enantiomerically pure analogs?

  • Chiral Resolution : Use tartaric acid derivatives to separate enantiomers via diastereomeric salt formation.
  • Asymmetric Synthesis : Catalytic methods (e.g., chiral ligands in palladium-catalyzed cross-couplings) yield enantioselective products. Purity is assessed via chiral HPLC (e.g., Chiralpak AD-H column) .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity?

  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) to mitigate aggregation.
  • Metabolic Stability Testing : Liver microsome assays identify rapid degradation pathways (e.g., CYP450 oxidation).
  • Off-Target Profiling : Broad-panel kinase/GPCR screens rule out nonspecific interactions .

Q. What experimental controls are critical in mechanistic studies of this compound?

  • Negative Controls : Use thiazole analogs lacking the phenoxymethyl group to isolate functional group contributions.
  • Positive Controls : Compare with known inhibitors (e.g., staurosporine for kinase assays).
  • Vehicle Controls : Account for solvent effects (e.g., DMSO on cell viability) .

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